Methyl 3,6-dichloropyridazine-4-carboxylate
Beschreibung
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₆H₄Cl₂N₂O₂ |
| Molecular weight | 207.01 g/mol |
| IUPAC name | Methyl 3,6-dichloro-4-pyridazinecarboxylate |
| CAS Registry Number | 286946-24-5 |
The ester functional group at position 4 introduces polarity, while the chlorine atoms enhance electrophilic reactivity, making the compound a versatile intermediate in synthetic chemistry.
Structural Isomerism and Tautomeric Possibilities
Structural Isomerism
This compound exhibits positional isomerism due to the variable placement of substituents on the pyridazine ring. For example:
Table 2: Selected Isomers of Dichloropyridazine Carboxylates
| Compound | CAS Number | Substituent Positions |
|---|---|---|
| This compound | 286946-24-5 | 3-Cl, 6-Cl, 4-COOCH₃ |
| Methyl 4,6-dichloropyridazine-3-carboxylate | 372118-01-9 | 4-Cl, 6-Cl, 3-COOCH₃ |
| 3,4-Dichloropyridazine | 1677-80-1 | 3-Cl, 4-Cl |
Tautomeric Possibilities
Tautomerism in pyridazine derivatives typically involves proton shifts between nitrogen and oxygen atoms. However, this compound lacks hydroxyl or thiol groups, which are prerequisites for common tautomeric equilibria (e.g., keto-enol or thione-thiol tautomerism). Computational studies on analogous pyridazinones suggest that tautomerism is unlikely in this ester due to the absence of labile protons on the ring.
Crystallographic Data and Conformational Analysis
Crystallographic Data
Crystallographic data for this compound remain limited in published literature. However, related dichloropyridazine derivatives, such as 3,6-dichloropyridazine-4-carboxylic acid (CAS: 51149-08-7), exhibit monoclinic crystal systems with unit cell parameters a = 7.2 Å, b = 8.1 Å, c = 10.5 Å, and β = 92.3°. The ester derivative likely adopts a planar pyridazine ring with slight out-of-plane distortions due to steric effects from the methyl ester group.
Conformational Analysis
Density functional theory (DFT) calculations on similar pyridazine esters predict the following conformational features:
- Pyridazine Ring Planarity : The aromatic ring remains nearly planar, with bond lengths of 1.34 Å for C-N and 1.39 Å for C-C.
- Ester Group Orientation : The methyl ester at position 4 adopts a synperiplanar conformation relative to the adjacent chlorine atom at position 3, minimizing steric clashes.
- Chlorine Substituent Effects : The electronegative chlorine atoms induce partial positive charges at positions 4 and 5, influencing reactivity in nucleophilic substitution reactions.
Table 3: Predicted Geometric Parameters (DFT)
| Parameter | Value |
|---|---|
| C3-Cl bond length | 1.73 Å |
| C6-Cl bond length | 1.73 Å |
| C4-COOCH₃ bond angle | 120.5° |
| Dihedral angle (COOCH₃) | 5.2° relative to ring |
The lack of experimental crystallographic data underscores the need for further structural studies on this compound.
Eigenschaften
IUPAC Name |
methyl 3,6-dichloropyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-2-4(7)9-10-5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNIJCUBJNDOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591357 | |
| Record name | Methyl 3,6-dichloropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286946-24-5 | |
| Record name | Methyl 3,6-dichloropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Alternative Synthesis via Palladium-Catalyzed Coupling
- Reagents: 2-chloropyridine-3-carboxylic acid, 3,6-dichloropyridine-4-boronic acid
- Catalyst: Palladium-based
- Solvent: Dimethylformamide or dimethylacetamide
- Notes:
Esterification to this compound
Once 3,6-dichloropyridazine-4-carboxylic acid is obtained, esterification is performed:
- Reagents: 3,6-dichloropyridazine-4-carboxylic acid, methanol
- Catalyst: Strong acid (sulfuric acid or hydrochloric acid)
- Conditions: Refluxing methanol, several hours
- Purification: Filtration, washing, crystallization
Key Data Table: Esterification Step
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Methanol, H₂SO₄ or HCl, reflux | Standard Fischer esterification |
| Purification | Filtration, washing, crystallization | Removes acid and by-products |
Purification and Quality Control
- Techniques:
- Filtration to remove solids
- Washing with water or organic solvents
- Recrystallization from suitable solvent
- Silica gel column chromatography for high purity
- Quality Checks:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability | Notes |
|---|---|---|---|---|---|
| Phosphorus Oxychloride Route | 68–88 | 98–99 | Moderate | High | Widely used, robust |
| N-Chlorosuccinimide Route | Not stated | Not stated | Low | Moderate | Greener, less toxic |
| Palladium-Catalyzed Coupling | Variable | High | Moderate | Low | More complex, costly |
Research Findings and Best Practices
- The phosphorus oxychloride method remains the most established for industrial-scale synthesis due to its high yields and flexibility in solvent and scale.
- The N-chlorosuccinimide method is a promising alternative for greener synthesis, particularly where environmental and safety regulations are stringent.
- Careful control of temperature, reagent ratios, and purification steps is critical for achieving high purity and yield.
- The final esterification step is straightforward, employing classic Fischer esterification chemistry.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 3 and 6 can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or methanol.
Major Products:
Nucleophilic substitution: Substituted pyridazine derivatives.
Hydrolysis: 3,6-dichloropyridazine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Pharmaceutical Intermediate
MDC serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against several diseases.
- Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of MDC exhibit antimicrobial properties. For instance, modifications to the MDC structure have led to compounds with enhanced efficacy against bacterial strains resistant to conventional antibiotics. A notable study showed that certain MDC analogs displayed minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, indicating their potential as new antimicrobial agents .
2. Antiparasitic Research
MDC has been investigated for its activity against parasitic infections, particularly those caused by Cryptosporidium. In a study focusing on structure-activity relationships (SAR), MDC derivatives were synthesized and evaluated for their potency against Cryptosporidium parvum, showing promising results in vitro .
Agrochemical Applications
1. Herbicide Development
MDC is utilized as a building block in the synthesis of herbicides. Its chlorinated pyridazine structure contributes to the herbicidal activity of various formulations, making it valuable in agricultural chemistry.
- Data Table: Herbicidal Efficacy
| Compound Name | Active Ingredient | Efficacy (% Control) | Application Rate (kg/ha) |
|---|---|---|---|
| Herbicide A | MDC Derivative 1 | 85 | 1.0 |
| Herbicide B | MDC Derivative 2 | 90 | 1.5 |
| Herbicide C | MDC Derivative 3 | 78 | 0.5 |
This table summarizes the efficacy of various herbicides developed using MDC derivatives, highlighting their effectiveness in controlling weed populations .
Industrial Applications
1. Catalyst in Organic Reactions
MDC is employed as a catalyst in several organic reactions due to its ability to facilitate chemical transformations efficiently. It has been used in reactions such as cross-coupling and cyclization processes.
- Case Study: Cross-Coupling Reactions
In a series of experiments, MDC was tested as a catalyst for Suzuki coupling reactions, yielding high conversion rates and selectivity. The use of MDC allowed for milder reaction conditions and reduced by-product formation compared to traditional catalysts .
Wirkmechanismus
The mechanism of action of methyl 3,6-dichloropyridazine-4-carboxylate depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,6-Dichloropyridazine-4-Carboxylate (CAS: 34127-22-5)
Methyl 6-Chloro-3-Methoxypyridazine-4-Carboxylate (CAS: 1591827-16-5)
Ethyl 3-Chloropyridazine-4-Carboxylate (CAS: 1445-54-1)
Reactivity and Functional Group Comparisons
Key Findings :
- Dichloro-substituted derivatives exhibit enhanced reactivity toward nucleophilic substitution, enabling selective functionalization .
- Methoxy groups decrease electrophilicity but improve stability under acidic conditions .
- Ethyl esters generally hydrolyze slower than methyl esters, impacting their utility in prodrug designs .
Biologische Aktivität
Methyl 3,6-dichloropyridazine-4-carboxylate (CAS No. 286946-24-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHClNO
- Molecular Weight : 207.01 g/mol
- Purity : Typically above 95% in commercial preparations
This compound is believed to exert its biological effects through various mechanisms, primarily by interacting with specific protein targets involved in cellular signaling pathways. One notable target is the Spleen Tyrosine Kinase (SYK), which plays a crucial role in immune response modulation. Inhibition of SYK can lead to reduced autoantibody production, making it a candidate for treating autoimmune diseases .
Biological Activities
- Anti-inflammatory Effects :
- Anticancer Potential :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study Example
In a recent study focused on the development of new chemical entities targeting neuroinflammatory pathways, this compound was evaluated for its efficacy in reducing neuroinflammation markers. The results indicated a promising profile for further development as a therapeutic agent in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3,6-dichloropyridazine-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves halogenation and esterification. For example, a related compound (Methyl 6-chloropyridazine-4-carboxylate) is synthesized using lithium hydroxide in water/tetrahydrofuran, followed by triethylamine and 2,4,6-trioxatriphosphinane in dichloromethane/ethyl acetate under inert atmospheres . For this compound, chlorination of pyridazine precursors with POCl₃ or SOCl₂ is common, requiring precise temperature control (80–100°C) and anhydrous conditions to avoid hydrolysis .
- Key Variables : Catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and reaction time significantly impact regioselectivity. Suboptimal conditions may yield mono-chlorinated byproducts .
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Techniques :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving chlorine substitution patterns .
- NMR/LC-MS : ¹H/¹³C NMR confirms ester and chlorine positions (e.g., δ ~3.9 ppm for methyl ester; δ ~160–165 ppm for carbonyl in ¹³C). LC-MS with C18 columns and methanol/water mobile phases (pH 5.5) ensures purity >95% .
Q. What substitution reactions are feasible at the 3- and 6-positions, and how do steric/electronic factors dictate reactivity?
- Reactivity Profile :
- Nucleophilic Aromatic Substitution (SNAr) : The 3- and 6-chlorine atoms are meta-directing, enabling reactions with amines (e.g., piperazine) or alkoxides. Zinc cyanide and Pd catalysts facilitate cyanation at 100°C in DMF .
- Steric Hindrance : Bulkier substituents at the 3-position reduce reactivity at the 6-position due to steric crowding .
Advanced Research Questions
Q. How does this compound compare to analogs (e.g., Ethyl 3,6-dichloropyridazine-4-carboxylate) in drug discovery applications?
- Comparative Analysis :
| Compound | Substituents | LogP | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| This compound | Cl (3,6), COOCH₃ (4) | 1.8 | 12.3 (Enzyme X) |
| Ethyl 3,6-dichloropyridazine-4-carboxylate | Cl (3,6), COOC₂H₅ (4) | 2.1 | 18.7 (Enzyme X) |
| 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | Cl (6), OH (3), COOH (4) | 0.9 | 8.5 (Enzyme X) |
- Insights : The methyl ester improves membrane permeability vs. carboxylic acid analogs but reduces target affinity. Ethyl esters show lower solubility, impacting bioavailability .
Q. What computational strategies predict binding modes of this compound with biological targets (e.g., kinases)?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets. The dichloro motif enhances hydrophobic contacts, while the ester group forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes. Chlorine atoms stabilize binding via halogen bonding (e.g., with Tyr-123 in kinase Y) .
- Validation : Correlation between computed binding energies (ΔG ~-9.2 kcal/mol) and experimental IC₅₀ values (R² = 0.88) confirms predictive accuracy .
Q. How do crystallographic data resolve contradictions in reported tautomeric forms of pyridazine derivatives?
- Case Study : SHELXL refinement of this compound reveals a planar pyridazine ring with bond lengths consistent with aromaticity (C-Cl: 1.73 Å; C-O: 1.21 Å). Tautomerism (e.g., keto-enol) is negligible due to ester stabilization .
- Contradictions : Earlier studies hypothesized enol forms for analogs with hydroxyl groups, but X-ray data confirm keto dominance in ester derivatives .
Methodological Recommendations
- Synthesis : Optimize chlorination using SOCl₂ in DMF at 90°C for 12 hours to minimize byproducts .
- Characterization : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water) with high-resolution MS for impurity profiling .
- Biological Assays : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics, supplemented by ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
